N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound with a complex structure It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-2-3-8-15-13(18)10-17-14(19)9-11-6-4-5-7-12(11)16-17/h9H,2-8,10H2,1H3,(H,15,18) |
InChI Key |
UJCKXIPBVXBQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C=C2CCCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable cinnoline derivative with butylamine, followed by acylation with acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketone groups to alcohols or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate
- 3-butyl-2-oxo-1,3-oxazolidine
- 4-hydroxy-2-quinolones
Uniqueness
N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to its specific structural features and the presence of both butyl and acetamide groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
